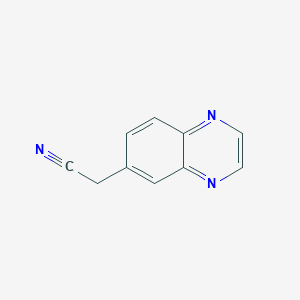![molecular formula C5H6N6 B1499599 4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1499599.png)
4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine is a nitrogen-containing heterocyclic compound. It is part of the triazolopyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential antibacterial and anticancer properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine can be synthesized through various methods. One common approach involves the nucleophilic substitution reaction on the pyridine ring. This method typically uses triazole compounds and appropriate nucleophilic reagents, such as substituted aromatic amines . Another method involves the oxidative cleavage of C=C double bonds in aryl (heteroaryl)alkenes in the presence of TBAI/TBHP .
Industrial Production Methods
These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the hydrazinyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles such as substituted aromatic amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized derivatives, while substitution reactions can yield a range of substituted triazolopyridine compounds .
Wissenschaftliche Forschungsanwendungen
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-Hydrazono-4,5-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine involves its interaction with molecular targets and pathways within cells. For instance, it can inhibit certain enzymes, leading to the disruption of critical cellular processes. In the context of its antibacterial activity, the compound may interfere with bacterial cell wall synthesis or protein function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Trifluoromethyl)-1,2,4-Triazolo[4,3-a]pyrazine: Known for its antibacterial activity.
Pyrazolo[3,4-d]pyrimidine: Exhibits anticancer properties by inhibiting CDK2.
1,2,4-Triazolo[4,3-a]pyrazine: Used as a dual c-Met/VEGFR-2 inhibitor in cancer research.
Uniqueness
4-Hydrazinyl-3H-1,2,3-Triazolo[4,5-c]pyridine is unique due to its specific hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C5H6N6 |
|---|---|
Molekulargewicht |
150.14 g/mol |
IUPAC-Name |
2H-triazolo[4,5-c]pyridin-4-ylhydrazine |
InChI |
InChI=1S/C5H6N6/c6-8-5-4-3(1-2-7-5)9-11-10-4/h1-2H,6H2,(H,7,8)(H,9,10,11) |
InChI-Schlüssel |
IOGORBABYHAVBA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C(C2=NNN=C21)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















